Allyl 2,2,2-Trichloroacetimidate
Description
Significance of Imidates as Synthetic Intermediates
Trichloroacetimidates are a class of imidates that have gained widespread use as intermediates in organic synthesis. syr.edu Their popularity arises from several key features. They are readily prepared from the corresponding alcohols and trichloroacetonitrile (B146778), often in high yield and under mild conditions. chemicalbook.comrsc.org The trichloroacetimidate (B1259523) functionality serves as an effective activating group for the alcohol oxygen, transforming it into a good leaving group upon protonation or activation by a Lewis acid. syr.edunih.gov
This activation facilitates a variety of nucleophilic substitution reactions and rearrangements that would otherwise be difficult to achieve with the parent alcohol. syr.edu The resulting products, such as allylic amines and ethers, are valuable building blocks for the synthesis of natural products, pharmaceuticals, and other biologically active molecules. syr.eduorganic-chemistry.org
Overview of Key Reactivity Modes for Allyl 2,2,2-Trichloroacetimidate
This compound exhibits several key reactivity modes that have been extensively exploited in organic synthesis. These modes primarily revolve around the nrochemistry.comnrochemistry.com-sigmatropic rearrangement of the allylic system and its use as an allylating agent.
One of the most prominent reactions of this compound is the Overman rearrangement . This powerful transformation involves the nrochemistry.comnrochemistry.com-sigmatropic rearrangement of allylic trichloroacetimidates to furnish allylic trichloroacetamides. organic-chemistry.orgwikipedia.org This reaction effectively achieves a 1,3-transposition of the alcohol and amine functionalities. wikipedia.orgacs.org The rearrangement can be induced thermally or, more commonly, catalyzed by transition metals such as palladium(II) or mercury(II) salts under significantly milder conditions. wikipedia.orgnih.gov The resulting allylic amines are crucial precursors for a wide array of nitrogen-containing compounds. organic-chemistry.org
Table 1: Key Features of the Overman Rearrangement
| Feature | Description |
| Transformation | Conversion of allylic alcohols to allylic amines via an allylic trichloroacetimidate intermediate. organic-chemistry.orgwikipedia.org |
| Mechanism | A nrochemistry.comnrochemistry.com-sigmatropic rearrangement, analogous to the Claisen rearrangement. nrochemistry.com |
| Conditions | Can be performed thermally at high temperatures or catalyzed by transition metals (e.g., Pd(II), Hg(II), Au(I)) under mild conditions. wikipedia.orgnih.gov |
| Key Advantage | Provides a reliable method for the synthesis of allylic amines with a 1,3-transposition of functionality. organic-chemistry.orgorgsyn.org |
| Stereoselectivity | The rearrangement often proceeds with a high degree of stereoselectivity, particularly with cyclic systems or under catalytic asymmetric conditions. nrochemistry.comorgsyn.org |
Beyond the Overman rearrangement, this compound also serves as an allylating agent . Under acidic conditions, it can be used for the O-allylation of alcohols and carboxylic acids. rsc.orgtcichemicals.com The reaction proceeds through the activation of the imidate by a Brønsted or Lewis acid, followed by nucleophilic attack by the alcohol or carboxylic acid. syr.edutcichemicals.com This method is particularly useful when base-sensitive functional groups are present in the substrate. chemicalbook.com
Furthermore, the reactivity of this compound extends to its use in glycosylation reactions . Although less common than its application in the Overman rearrangement, the trichloroacetimidate group is a well-established activating group for glycosyl donors. nih.govacs.org In this context, an allyl trichloroacetimidate could, in principle, act as a donor for the introduction of an allyl glycoside, though this application is less documented than for other glycosyl trichloroacetimidates. The high reactivity of trichloroacetimidates in glycosylation can sometimes lead to side reactions, such as the formation of trichloroacetamide (B1219227) byproducts through an intermolecular aglycon transfer mechanism. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO/c1-2-3-10-4(9)5(6,7)8/h2,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZRNWTLPBNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311818 | |
| Record name | Allyl 2,2,2-Trichloroacetimidate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30311818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51479-73-3 | |
| Record name | 51479-73-3 | |
| Source | DTP/NCI | |
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| Record name | Allyl 2,2,2-Trichloroacetimidate | |
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| Record name | Allyl 2,2,2-Trichloroacetimidate | |
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Synthetic Methodologies for Allyl 2,2,2 Trichloroacetimidate and Its Analogues
Preparative Routes from Allylic Alcohols and Trichloroacetonitrile (B146778)
The most common and efficient method for the synthesis of allyl 2,2,2-trichloroacetimidate involves the reaction of an allylic alcohol with trichloroacetonitrile. windows.netrsc.org This transformation is typically catalyzed by a base. windows.net
Base-Catalyzed Approaches (e.g., DBU)
The addition of allylic alcohols to trichloroacetonitrile is effectively catalyzed by various bases. windows.net While alkali metal hydrides can be used to generate the requisite alkoxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a preferred catalyst. windows.netorgsyn.org The use of catalytic DBU in aprotic solvents like dichloromethane (B109758) has been shown to provide improved yields compared to stoichiometric base methods. windows.net The reaction is typically performed at low temperatures, for instance, by cooling the reaction mixture in an ice/water bath before the addition of trichloroacetonitrile. orgsyn.org
A general procedure involves dissolving the allylic alcohol in a dry aprotic solvent, such as dichloromethane, followed by the addition of a catalytic amount of DBU. windows.netorgsyn.org Trichloroacetonitrile is then added dropwise to the cooled solution. windows.net The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by direct concentration of the reaction mixture and subsequent purification by flash chromatography. orgsyn.org
The use of a polymer-supported DBU (PS-DBU) has also been reported as an alternative catalytic system. ku.dk This method simplifies product isolation, as the catalyst can be removed by filtration, often circumventing the need for aqueous workup and column chromatography. ku.dk
Table 1: Representative Examples of DBU-Catalyzed Synthesis of Allyl Trichloroacetimidates
| Allylic Alcohol | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| trans-2-Hexen-1-ol | DBU | Dichloromethane | 95 | orgsyn.org |
| Allyl alcohol | DBU | Dichloromethane | High | windows.net |
| Substituted Allylic Alcohols | DBU | Dichloromethane | >90 |
Modified Procedures for Large-Scale Synthesis
For the production of larger quantities of this compound, modified procedures have been developed to avoid purification by distillation, which can lead to the formation of the rearranged byproduct, N-allyl trichloroacetamide (B1219227). rsc.orgrsc.org A procedure suitable for large-scale synthesis without a distillation step has been reported, ensuring a higher purity of the desired imidate. rsc.orgrsc.org This is particularly important as the crude trichloroacetimidate (B1259523) is often used directly in subsequent reactions. windows.net These modified protocols are crucial for applications requiring significant amounts of the reagent, such as in the synthesis of complex molecules like oligosaccharides. rsc.org
Synthesis of Substituted Allyl Trichloroacetimidates
The synthesis of substituted allyl trichloroacetimidates follows the same general principle of reacting a substituted allylic alcohol with trichloroacetonitrile in the presence of a base. syr.edu This methodology allows for the preparation of a wide array of substituted allylic trichloroacetimidates, which are precursors to chiral allylic amines and other valuable synthetic intermediates through rearrangement reactions. windows.netorgsyn.org For example, various benzylic, allylic, and propargylic substituted trichloroacetimidates have been synthesized and utilized in Lewis acid-catalyzed alkylation reactions. syr.edu
The reaction conditions are generally mild and tolerate a variety of functional groups on the allylic alcohol, making this method broadly applicable. windows.net The resulting substituted allyl trichloroacetimidates can then be used in a range of transformations, including the synthesis of complex natural products. syr.edu
Sigmatropic Rearrangement Reactions Facilitated by Allyl 2,2,2 Trichloroacetimidate
The Overman Rearrangement: A Cornerstone Transformation
The Overman rearrangement is a chemical reaction that converts allylic alcohols into allylic amines with a high degree of stereocontrol. organic-chemistry.orgnumberanalytics.com The process involves the nrochemistry.comnrochemistry.com-sigmatropic rearrangement of an intermediate, an allylic trichloroacetimidate (B1259523), which is formed from the corresponding allylic alcohol. wikipedia.orgsynarchive.com This transformation is highly valued for its ability to synthesize complex and biologically significant molecules, including unnatural amino acids and alkaloids. organic-chemistry.orgnumberanalytics.com
The rearrangement was first reported in 1974 by American chemist Larry Overman. wikipedia.orgthermofisher.com His initial work demonstrated that allylic trichloroacetimidates, derived from allylic alcohols, could undergo rearrangement to form allylic trichloroacetamides. wikipedia.orgthermofisher.com This discovery provided a new and reliable method for the 1,3-transposition of alcohol and amine functionalities. wikipedia.org
Initially, the reaction was performed under thermal conditions. thermofisher.com Overman's early reports also detailed the use of mercuric ion (Hg(II)) salts to catalyze the reaction, allowing it to proceed under much milder conditions. wikipedia.orgthermofisher.comacs.org The mechanistic understanding evolved from a thermally induced process to one that could be significantly accelerated by transition metal catalysis, which broadened the reaction's applicability and efficiency. nih.gov
The core of the Overman rearrangement is a concerted nrochemistry.comnrochemistry.com-sigmatropic rearrangement. numberanalytics.com This classification indicates that the reaction proceeds in a single step where a sigma bond migrates across a pi-conjugated system of six atoms. The mechanism is analogous to the well-known Claisen rearrangement. nrochemistry.comyoutube.com
The reaction is believed to proceed through a highly ordered, six-membered chair-like transition state. nrochemistry.comyoutube.comchem-station.com This organized transition state is crucial as it accounts for the high degree of stereoselectivity observed in the reaction. numberanalytics.comnumberanalytics.com The stereochemical information from the starting allylic alcohol is effectively transferred to the newly formed allylic amine product. numberanalytics.com The formation of the stable trichloroacetamide (B1219227) functionality serves as the thermodynamic driving force, rendering the rearrangement essentially irreversible. nrochemistry.com
The Overman rearrangement can be initiated simply by heating, without the need for a catalyst. chem-station.com Thermal activation typically requires elevated temperatures, often in the range of 110–140 °C. lookchem.com The reaction is usually conducted in a high-boiling, non-polar solvent.
While effective, thermal activation can present challenges, particularly for large-scale synthesis. The process can be slow, and the high temperatures required may not be suitable for sensitive substrates. Furthermore, safety concerns can arise from potential exothermic decomposition of the starting material or product at scale, making precise temperature control critical. carbogen-amcis.com
To overcome the limitations of the thermal method, catalytic variants of the Overman rearrangement have been developed. Catalysts significantly accelerate the reaction rate, often allowing the transformation to occur at room temperature. wikipedia.orgnih.gov
A variety of transition metals have been found to catalyze the Overman rearrangement effectively. The most commonly employed catalysts are palladium(II) and mercury(II) salts. organic-chemistry.orgwikipedia.org Overman's original work highlighted the efficacy of mercuric salts like mercuric acetate. thermofisher.comacs.org However, due to the toxicity of mercury compounds, palladium(II) catalysts, such as palladium(II) chloride, are now more frequently used. lookchem.com
The proposed mechanism for this catalysis involves the coordination of the Lewis acidic metal ion to the olefin of the allylic imidate. This coordination activates the substrate and facilitates the nrochemistry.comnrochemistry.com-sigmatropic rearrangement through a cyclization-induced rearrangement pathway. lookchem.com Other metals, including gold(I) and platinum(II), have also been shown to be effective catalysts. nih.govlookchem.com
A significant advancement in the Overman rearrangement is the development of asymmetric catalysis. By using chiral transition metal catalysts, it is possible to convert prochiral allylic alcohols into enantiomerically enriched allylic amines. organic-chemistry.orgwikipedia.org This is of paramount importance for the synthesis of pharmaceuticals and other biologically active molecules where a specific enantiomer is required. numberanalytics.com
Chiral palladium complexes have been particularly successful in this area. numberanalytics.com One notable example is the use of COP (cobalt oxazoline (B21484) palladacycle) catalysts. chem-station.com These catalysts can create a chiral environment around the metal center, which differentiates between the two faces of the double bond in the prochiral substrate, leading to an enantioselective rearrangement. organic-chemistry.orgchem-station.com This approach has been applied successfully in the total synthesis of natural products. chem-station.com
Catalytic Promotion of the Overman Rearrangement
Lewis Acid Catalysis
The Overman rearrangement can be significantly accelerated by the use of Lewis acid catalysts. rsc.org While thermal rearrangement requires high temperatures, typically between 110–140 °C, catalytic variants proceed under much milder conditions. lookchem.com
Soft Lewis acids are particularly effective in catalyzing this transformation. rsc.org The general mechanism for Lewis acid catalysis involves the coordination of the Lewis acid to an electrophilic site on the substrate, thereby activating it towards nucleophilic attack. youtube.com In the context of the Overman rearrangement, the Lewis acid coordinates to the double bond of the allylic trichloroacetimidate. lookchem.com This coordination induces a cyclization-induced rearrangement (CIR) mechanism, involving a nitrogen addition–deoxymetalation sequence, which ultimately leads to the rearranged allylic trichloroacetamide. lookchem.com
A variety of metal salts have been investigated for their catalytic activity. While salts of titanium, aluminum, cerium, iron, magnesium, copper, rhodium, ruthenium, and nickel show no catalytic activity, mercury(II) and palladium(II) salts are highly effective. lookchem.com More recently, salts of platinum(II), platinum(IV), gold(I), and gold(III) have also been identified as competent catalysts for this rearrangement. lookchem.comnih.gov The catalytic efficiency of these metals is attributed to their soft Lewis acidic nature, which allows for effective complexation with the alkene. lookchem.com
The following table summarizes the catalytic activity of various metal salts in the Overman rearrangement of a model substrate, trichloroacetimidate 1a , to the corresponding amide 2a .
| Catalyst (10 mol%) | Time (h) | Conversion (%) |
| Hg(OTf)₂ | 0.5 | 100 |
| PdCl₂ | 24 | 100 |
| PtCl₂ | 24 | 100 |
| AuCl | 24 | 100 |
| PtCl₄ | 70 | 80 |
| AuCl₃ | 70 | 60 |
| Data sourced from a study on novel catalysts for the Overman rearrangement. lookchem.com |
Diastereoselective Aspects of the Rearrangement
The Overman rearrangement is inherently diastereoselective, proceeding through a highly ordered, chair-like six-membered transition state. chem-station.comnrochemistry.comyoutube.com This concerted, suprafacial rearrangement leads to a predictable transfer of stereochemical information. nrochemistry.comyoutube.com
The stereoselectivity is particularly pronounced in the rearrangement of trichloroacetimidates derived from secondary allylic alcohols, where (E)-alkenes are preferentially formed. nrochemistry.comyoutube.com The conformational bias of the substrate can significantly influence the diastereoselectivity. For instance, in conformationally biased cyclohexylideneethylimidates, axial shielding in the 3,3,5-trimethylcyclohexylidene system leads to a highly selective nitrogen attack from the equatorial side. researchgate.net In contrast, axially unshielded imidates exhibit poor selectivity. researchgate.net
The rearrangement of both (Z)- and (E)-monodeuterated allylic trichloroacetimidates has been shown to proceed with high diastereoselectivity, enabling the stereoselective synthesis of L- and D-alanine. researchgate.net This high level of stereocontrol has been instrumental in the total synthesis of complex natural products like sphingofungin E, where a key tetra-substituted carbon-nitrogen bond was formed stereoselectively. researchgate.net
Enantioselective Overman Rearrangement
The development of enantioselective variants of the Overman rearrangement has been a significant focus, allowing for the synthesis of chiral allylic amines from prochiral allylic alcohols. organic-chemistry.orgwikipedia.org This is achieved through the use of chiral catalysts that can differentiate between the enantiotopic faces of the substrate. organic-chemistry.orgnumberanalytics.compnas.org
Development of Asymmetric Catalytic Systems
Significant progress in asymmetric catalysis for the Overman rearrangement has been achieved with the development of chiral palladium(II) complexes. rsc.orgnumberanalytics.com Early attempts to develop asymmetric Pd(II) catalysts were often hampered by issues such as competing elimination reactions, slow reaction rates, and low enantioselectivities. acs.org
A breakthrough came with the use of chiral palladium(II) catalysts that are not prone to deactivation by the basic trichloroacetimidate nitrogen. acs.org The chloride-bridged palladacycle dimer, COP-Cl, has emerged as a superior catalyst for the asymmetric rearrangement of (E)-allylic trichloroacetimidates. acs.orgnih.govnih.govorganic-chemistry.org This catalyst system provides high yields and excellent enantioselectivities for a range of substrates. acs.org The success of COP-Cl is attributed to its neutral palladium center, which is less susceptible to coordination by the imidate nitrogen compared to cationic Pd(II) complexes. acs.org
Other chiral catalytic systems have also been explored. For example, Pd(II) complexes with chiral diamine ligands have been investigated, although they have shown moderate success. acs.org The development of chiral catalysts continues to be an active area of research, with the goal of expanding the substrate scope and improving the efficiency and selectivity of the enantioselective Overman rearrangement. numberanalytics.com
Factors Influencing Enantioselectivity
The enantioselectivity of the Overman rearrangement is influenced by several factors, including the structure of the substrate, the nature of the chiral catalyst, and the reaction conditions.
Substrate Structure: The geometry of the allylic trichloroacetimidate plays a crucial role. (E)-Allylic trichloroacetimidates are generally superior substrates for the COP-Cl catalyzed rearrangement, leading to high enantiomeric excesses. acs.org In contrast, (Z)-isomers often react poorly. acs.org The presence of certain functional groups in the substrate can also impact the reaction. For example, while substrates with carbamate (B1207046) and distal tertiary amine functionalities rearrange cleanly with high enantioselectivity, those with free hydroxyl groups or certain nitrogen functionalities can be problematic. acs.org
Catalyst Structure: The choice of the chiral ligand and the counterion in the palladium catalyst is critical. The COP-Cl catalyst, a chloride-bridged dimer, has proven to be highly effective. acs.orgnih.govorganic-chemistry.org The use of different counterions and anionic ligands in related chiral Pd(II) catalysts has been shown to affect the enantioselectivity of the rearrangement. acs.org
Reaction Conditions: The solvent and temperature can also influence the outcome of the reaction. Dichloromethane (B109758) is a commonly used solvent for these rearrangements. acs.org The reaction is typically carried out at or slightly above room temperature. organic-chemistry.org
The following table presents data on the enantioselective Overman rearrangement of various (E)-allylic trichloroacetimidates catalyzed by COP-Cl.
| Substrate (R group) | Product | Yield (%) | ee (%) |
| n-C₃H₇ | 2c | 92 | 98 |
| c-C₆H₁₁ | 2f | 96 | 96 |
| CH₂OBn | 2k | 98 | 98 |
| (CH₂)₂NHTs | 2p | 96 | 95 |
| Data from a study on the catalytic asymmetric rearrangement of allylic trichloroacetimidates. acs.org |
Transformation of Allylic Trichloroacetamides to Allylic Amines
The product of the Overman rearrangement, an allylic trichloroacetamide, serves as a protected form of an allylic amine. wikipedia.orgnrochemistry.comnih.gov The trichloroacetyl group can be readily removed under basic hydrolysis conditions to yield the corresponding primary allylic amine. nrochemistry.comyoutube.com This two-step sequence, involving the rearrangement of an allylic alcohol to an allylic trichloroacetimidate followed by hydrolysis, provides a general and efficient method for the 1,3-transposition of alcohol and primary amine functionalities. acs.org
Related Allylic Rearrangements (e.g., Allylic Trifluoroacetimidates)
The Overman rearrangement is part of a broader class of organicreactions.orgorganicreactions.org-sigmatropic rearrangements of allylic imidates. organicreactions.org A closely related transformation is the rearrangement of allylic trifluoroacetimidates. organicreactions.orgnrochemistry.com Similar to their trichloroacetimidate counterparts, allylic trifluoroacetimidates can be rearranged thermally or with the aid of catalysts to produce allylic trifluoroacetamides. organicreactions.org
The strong electron-withdrawing nature of the trifluoromethyl group facilitates the subsequent hydrolysis of the trifluoroacetamide (B147638) to the corresponding allylic amine. rsc.org The rearrangement of N-aryl trifluoroacetimidates has been shown to be an effective method for converting prochiral allylic alcohols into chiral allylic amines with high enantiopurity. nih.govscirp.org The COP-Cl catalyst, which is highly effective for the trichloroacetimidate rearrangement, also demonstrates excellent catalytic activity for the rearrangement of N-(4-methoxyphenyl)trifluoroacetimidates. nih.gov This highlights the versatility of this catalytic system for related allylic imidate rearrangements.
Allyl 2,2,2 Trichloroacetimidate As an Alkylating and Glycosylating Reagent
O-Alkylation Reactions
Allyl 2,2,2-trichloroacetimidate serves as an effective reagent for the O-alkylation of alcohols and carboxylic acids under mildly acidic conditions. rsc.org This method is compatible with various sensitive functional groups, such as esters and acetals, which might not tolerate harsher alkylating conditions. rsc.org
Ester Formation from Carboxylic Acids
The reaction of this compound with carboxylic acids in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride-diethyl ether complex, provides a convenient route to allyl esters. thieme-connect.comsyr.edu The reaction proceeds by activating the imidate, which is then attacked by the carboxylate. syr.edu This process is often favored due to the stability of the resulting trichloroacetamide (B1219227) byproduct, which can be easily removed. tcichemicals.com
Notably, some esterifications using trichloroacetimidates can proceed without an external catalyst, as the carboxylic acid itself can be acidic enough to promote the reaction. nih.govresearchgate.net This "symbiotic activation" is particularly useful for substrates containing sensitive functional groups that might decompose under strongly acidic or basic conditions. nih.gov
Table 1: Examples of Ester Formation using this compound
| Carboxylic Acid | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 3-Nitrobenzoic Acid | BF₃·Et₂O | CH₂Cl₂ | 95 |
| Acetic Acid | BF₃·Et₂O | CH₂Cl₂ | 85 |
| Benzoic Acid | BF₃·Et₂O | CH₂Cl₂ | 92 |
| (±)-Boc-phenylalanine | None | Toluene (B28343) | Good |
Data compiled from various sources. thieme-connect.comtcichemicals.comnih.gov
Ether Formation from Alcohols
This compound is also a valuable reagent for the protection of alcohols as allyl ethers. sigmaaldrich.cnsigmaaldrich.com This transformation is typically carried out under acidic catalysis and is compatible with base-sensitive functionalities. rsc.orgsigmaaldrich.cn The mild reaction conditions make it a preferred method in complex molecule synthesis where other functional groups need to remain intact. rsc.orgsigmaaldrich.com For instance, it has been employed in the synthesis of intermediates for natural products like securinine (B1681715) and Laurencin. sigmaaldrich.cnsigmaaldrich.com
Table 2: Conditions for Allyl Ether Formation
| Alcohol Substrate | Catalyst | Solvent | Temperature |
|---|---|---|---|
| Primary Alcohols | Acid Catalyst | Dichloromethane (B109758) | Room Temperature |
| Secondary Alcohols | Acid Catalyst | Dichloromethane | Room Temperature |
| Sterically Hindered Alcohols | Acid Catalyst | Dichloromethane | Elevated Temperature |
General conditions based on literature. rsc.orgsigmaaldrich.cn
Allylation of Carbohydrate Derivatives
In carbohydrate chemistry, the introduction of an allyl group is a common protecting group strategy. This compound provides a reliable method for the O-allylation of hydroxyl groups in carbohydrate derivatives. rsc.org The reaction proceeds under mild acidic conditions, which is crucial for preserving the integrity of the glycosidic bonds and other protecting groups present on the sugar backbone. rsc.org This method has been demonstrated in the allylation of various carbohydrate derivatives, showcasing its broad applicability. rsc.org
C-C Bond Forming Reactions
Beyond its use in O-alkylation, this compound is also a competent electrophile for the formation of carbon-carbon bonds. syr.edu
Friedel-Crafts Alkylation Reactions
Trichloroacetimidates, including the allyl derivative, can act as electrophiles in Friedel-Crafts alkylation reactions. syr.edulibretexts.org These reactions typically require activation by a Lewis acid to generate a carbocation or a highly electrophilic species that can then be attacked by an aromatic ring. libretexts.orgresearchgate.netyoutube.com While the direct use of this compound in Friedel-Crafts reactions is less documented than that of benzyl (B1604629) trichloroacetimidates, the principle remains applicable. syr.edu
Alkylation of Indoles and Formation of Indolenines
This compound has been successfully employed in the C3-alkylation of indoles. researchgate.net In the presence of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), the imidate serves as an allyl source to functionalize the indole (B1671886) ring. researchgate.net This reaction can also lead to the formation of 3,3-dialkylated indolenines, which are valuable precursors for the synthesis of complex heterocyclic structures, including spiroindolines. researchgate.net The reaction is proposed to proceed through an activated imidate intermediate, which can then be attacked by the electron-rich indole nucleus. syr.edu
Table 3: Alkylation of Indoles with this compound
| Indole Derivative | Catalyst | Solvent | Product |
|---|---|---|---|
| 2-Methyl-5-nitroindole | TMSOTf | Dichloromethane | C3-allylated indole and dialkylated indolenine |
| 2,3-Dimethylindole | TMSOTf | Dichloromethane | 3-Allyl-2,3-dimethylindolenine |
Data based on studies of indole alkylation with trichloroacetimidates. syr.eduresearchgate.net
Reactions with Organometallic Reagents (e.g., Allyltributylstannanes)
This compound serves as an effective electrophile in reactions with various organometallic nucleophiles. A notable example is the reaction with allyltributylstannanes. The reaction of diarylmethyl trichloroacetimidates with allyltributylstannane (B1265786) proceeds upon heating to furnish the corresponding allylated products, impressively without the need for a strong base, transition metal catalyst, or a Brønsted or Lewis acid promoter. nih.gov This highlights the inherent reactivity of the trichloroacetimidate (B1259523) leaving group.
Similarly, silylated C-nucleophiles, such as allyl trimethylsilane, react with trichloroacetimidates in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield allylated products in high yields. nih.gov These reactions demonstrate the capacity of this compound and its derivatives to engage in carbon-carbon bond formation with organometallic partners.
Table 1: Reactions of Trichloroacetimidates with Organometallic Reagents
| Trichloroacetimidate Substrate | Organometallic Reagent | Catalyst/Conditions | Product | Yield |
| Diarylmethyl trichloroacetimidate | Allyltributylstannane | Heat | 1,1-Diaryl-4-pentene | - |
| Generic trichloroacetimidate | Allyl trimethylsilane | TMSOTf, CH2Cl2 | Allylated product | 93% nih.gov |
Stereoselective C-Glycosidation via Trichloroacetimidate Activation
The trichloroacetimidate method is a cornerstone of carbohydrate chemistry, valued for its ability to form glycosidic bonds with high stereoselectivity. nih.gov The activation of a glycosyl trichloroacetimidate donor with a Lewis acid, such as TMSOTf or boron trifluoride etherate (BF₃·OEt₂), generates a reactive glycosyl oxocarbenium ion intermediate. nih.gov This intermediate is then attacked by a nucleophile, in this case, a carbon-based nucleophile, to form a C-glycoside.
A variety of functionalized pseudoglycal C-glycosides have been synthesized in excellent yield and stereoselectivity through the TMSOTf-catalyzed reaction of glycal-derived trichloroacetimidates with silylated nucleophiles like allyl silanes, propargyl silanes, and silyl (B83357) enol ethers. orgsyn.org The stereochemical outcome of these reactions is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the solvent, and the specific activator used. nih.gov For instance, the use of perchloric acid on silica (B1680970) (HClO₄–SiO₂) as an activator has been shown to provide enhanced α-selectivity in glycosylation reactions that lack neighboring group participation. nih.gov
Table 2: Stereoselective C-Glycosidation using Trichloroacetimidate Activation
| Glycosyl Donor | C-Nucleophile | Activator | Key Outcome |
| Glycal trichloroacetimidate | Allyl trimethylsilane | TMSOTf | High yield and stereoselectivity of C-pseudoglycal orgsyn.org |
| Glycal trichloroacetimidate | Silyl enol ether | TMSOTf | High yield and stereoselectivity of C-pseudoglycal orgsyn.org |
| Generic glycosyl trichloroacetimidate | - | HClO₄–SiO₂ | Enhanced α-selectivity nih.gov |
C-N Bond Forming Reactions (Beyond Rearrangements)
While the nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides is a well-known C-N bond-forming reaction, the direct substitution of the trichloroacetimidate group with external nitrogen nucleophiles offers a complementary and powerful strategy. rsc.orgscbt.com
Transition metal catalysts can facilitate the direct substitution of trichloroacetimidates with nitrogen nucleophiles. scbt.com This approach indicates that trichloroacetimidates can serve as effective alkylating partners for a variety of nitrogen-based nucleophiles. scbt.com For example, pyrroloindoline trichloroacetimidates can react with amine nucleophiles in the presence of catalytic BF₃·OEt₂ to generate C3a-aminated pyrroloindoline systems. scbt.com
Trichloroacetimidates have proven to be effective reagents for the alkylation of anilines and sulfonamides. The monosubstitution of anilines can be achieved using a Brønsted acid catalyst like (±)-camphorsulfonic acid. rsc.org This reaction is particularly efficient for electron-deficient anilines, while electron-rich anilines may give lower yields due to competitive Friedel-Crafts reactions. rsc.org A one-pot procedure, where the trichloroacetimidate is generated in situ followed by displacement with the aniline, provides comparable yields to the two-step process. rsc.org The displacement of a chiral imidate by 4-chloroaniline (B138754) has been observed to proceed with significant racemization, suggesting a carbocation intermediate. rsc.org
The alkylation of sulfonamides with trichloroacetimidates can be accomplished under thermal conditions in refluxing toluene without the need for any additives. nih.govnih.gov Unsubstituted sulfonamides generally provide better yields than N-substituted ones due to reduced steric hindrance. nih.govnih.gov This reaction is most effective when the trichloroacetimidate is a precursor to a stable carbocation, supporting an Sₙ1-type mechanism. nih.govnih.gov Secondary benzylic and allylic trichloroacetimidates are effective electrophiles, whereas primary benzylic and simple allylic imidates result in lower yields. nih.gov
Table 3: Alkylation of Anilines and Sulfonamides with Trichloroacetimidates
| Nucleophile | Trichloroacetimidate Type | Conditions | Key Findings |
| Electron-deficient anilines | Various | (±)-camphorsulfonic acid | Efficient monosubstitution rsc.org |
| Electron-rich anilines | Various | (±)-camphorsulfonic acid | Lower yields due to Friedel-Crafts side reactions rsc.org |
| Unsubstituted sulfonamides | Secondary benzylic/allylic | Toluene, reflux | Good yields without catalyst nih.govnih.gov |
| N-substituted sulfonamides | Secondary benzylic/allylic | Toluene, reflux | Reduced reactivity due to steric hindrance nih.gov |
Regio- and Enantioselective Allylic Fluorination
The introduction of fluorine into organic molecules can significantly alter their biological properties. This compound and its derivatives are valuable precursors for the synthesis of allylic fluorides. Iridium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of secondary allylic trichloroacetimidates has been investigated for the regio- and enantioselective synthesis of allylic fluorides. rsc.org Computational and experimental studies, including deuterium (B1214612) labeling, support an outer-sphere mechanism where the fluoride (B91410) attacks the more substituted carbon of the π-allyl iridium intermediate. rsc.org This methodology highlights the utility of the trichloroacetimidate group as an effective leaving group in transition metal-catalyzed fluorination reactions.
In a related context, palladium-catalyzed fluorination of linear allylic chlorides and bromides has been developed to produce branched allylic fluorides with high selectivity, addressing previous limitations in their synthesis. rsc.org Chiral bisphosphine-ligated palladium catalysts enable highly enantioselective access to these valuable fluorinated products. rsc.org
Catalytic Asymmetric Allylic Etherification
This compound is a convenient reagent for the O-alkylation of hydroxyl groups under mildly acidic conditions. This reactivity is compatible with various protecting groups such as imides, esters, and acetals. The base-catalyzed addition of an alcohol to trichloroacetonitrile (B146778) provides the corresponding trichloroacetimidate, which can then be used to form ethers.
While the general use of allylic trichloroacetimidates for etherification is established, the development of catalytic asymmetric versions of this reaction is an ongoing area of research. The broader field of catalytic asymmetric allylic alkylation with heteroatom nucleophiles, including oxygen, is a powerful method for creating chiral C-O bonds. For instance, the enantioselective allylic etherification of two unactivated alcohols has been achieved, showcasing the potential for highly selective C-O bond formations. rsc.org
Mechanistic Insights and Computational Analysis
Investigation of Reaction Pathways (e.g., Concerted vs. Stepwise)
The rearrangement of allylic trichloroacetimidates to their corresponding trichloroacetamides can proceed through different mechanistic pathways, primarily distinguished as either concerted or stepwise. The prevailing pathway is highly dependent on the reaction conditions.
Thermal Rearrangement: Under thermal conditions, experimental evidence strongly supports a concerted -sigmatropic rearrangement. windows.net This pathway involves a pericyclic reaction where bond breaking and bond making occur simultaneously through a single, organized transition state. The suprafacial nature of this rearrangement, coupled with a highly ordered transition state, allows for a predictable transfer of chirality. windows.net
Acid-Catalyzed and Lewis Acid-Promoted Reactions: In the presence of Brønsted or Lewis acids, or with substrates that can form stable carbocations, the mechanism can shift to a stepwise pathway. syr.edunih.gov This process typically involves the protonation or coordination of the imidate nitrogen, followed by the departure of the trichloroacetamide (B1219227) leaving group to generate a carbocationic intermediate. syr.eduresearchgate.net This intermediate is then trapped by a nucleophile. Reactions involving allyltributylstannane (B1265786) with diarylmethyl trichloroacetimidates under thermal conditions also appear to proceed without the need for a promoter, suggesting a pathway that may differ from classical acid-catalyzed mechanisms. nih.gov
Metal-Catalyzed Rearrangements: The introduction of metal catalysts, such as those based on palladium(II) or iridium(I), also facilitates the rearrangement, often under milder conditions. windows.net These reactions proceed via stepwise mechanisms involving the formation of organometallic intermediates, such as π-allyl metal complexes, which are distinct from the intermediates in purely thermal or acid-catalyzed processes. researchgate.net
Table 1: Comparison of Reaction Pathways for Allyl 2,2,2-Trichloroacetimidate Rearrangement This interactive table summarizes the key features of concerted and stepwise pathways.
| Feature | Concerted Pathway (Thermal) | Stepwise Pathway (Acid/Metal-Catalyzed) |
|---|---|---|
| Mechanism | Single step, pericyclic -sigmatropic shift | Multi-step process ucla.edu |
| Intermediates | No discrete intermediates | Involves carbocations or organometallic (e.g., π-allyl) species syr.edu |
| Transition State | Highly ordered, cyclic (e.g., chair-like) windows.net | Less ordered; transition states for formation and reaction of the intermediate |
| Stereochemistry | High degree of stereocontrol; chirality transfer | Can lead to racemization or be controlled by a chiral catalyst nih.gov |
| Key Activator | Heat | Brønsted acid, Lewis acid, or transition metal catalyst windows.netsyr.edu |
Role of Transition States and Intermediates (e.g., Chair-like, Carbocation)
The nature of the transition states and intermediates is fundamental to the outcome of reactions involving this compound.
Chair-like Transition State: For the concerted thermal rearrangement, a six-membered, chair-like transition state is widely accepted. windows.net This topography minimizes steric interactions and explains the high stereospecificity of the reaction. For example, in the rearrangement of an allylic imidate, substituents prefer to occupy pseudo-equatorial positions in the chair transition state to reduce steric strain, which dictates the stereochemical outcome of the product. windows.net
Carbocation Intermediates: In acid-promoted reactions, the key intermediate is often a carbocation formed after the departure of trichloroacetamide. nih.govresearchgate.net The stability of this carbocation influences the reaction's feasibility. For instance, trichloroacetimidates that can form stable carbocations, such as those derived from tertiary or benzylic alcohols, are particularly reactive under these conditions. syr.edu The planar nature of carbocations can lead to a loss of stereochemical information unless other factors, such as ion pairing or directing groups, are involved.
π-Allyl Iridium Intermediates: In the context of iridium-catalyzed allylic substitution, such as allylic fluorination, a π-allyl iridium complex is a critical intermediate. researchgate.net The reaction proceeds through the ionization of the allylic trichloroacetimidate (B1259523) to form this complex. These intermediates can be dynamic, undergoing isomerization that allows for processes like a Dynamic Kinetic Asymmetric Transformation (DYKAT), where a racemic starting material can be converted into a single, enantioenriched product.
Ligand Effects in Catalytic Transformations
In transition-metal-catalyzed reactions, ligands play a decisive role in determining reactivity, regioselectivity, and enantioselectivity.
The Trichloroacetimidate Group as a Ligand: In a unique mechanistic feature of iridium-catalyzed allylic fluorination, the trichloroacetimidate group demonstrates a dual role. researchgate.net After departing the allyl substrate, the resulting trichloroacetamide can coordinate to the iridium center. This coordination is proposed to facilitate the π-σ-π isomerization of the π-allyl iridium intermediate, which is essential for the equilibration of diastereomeric intermediates and ultimately enables a highly enantioselective transformation from a racemic starting material. researchgate.net Computational studies have shown that the trichloroacetimidate is favored to bind in a bidentate fashion, a characteristic not observed with other leaving groups.
Chiral Ligands for Enantiocontrol: The use of chiral ligands is the cornerstone of asymmetric catalysis. In the iridium-catalyzed allylic fluorination of racemic secondary allylic trichloroacetimidates, a chiral bicyclo[3.3.0]octadiene ((S,S)-ligated) iridium complex was used to achieve high enantioselectivity. researchgate.net The chiral ligand creates a chiral environment around the metal center, which differentiates between the two enantiomers of the racemic starting material (or, more accurately, controls the nucleophilic attack on the equilibrated π-allyl intermediates), leading to the formation of an enantioenriched product. researchgate.net
Density Functional Theory (DFT) Calculations and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for providing detailed mechanistic insights that are often difficult to obtain through experiments alone. whiterose.ac.ukmdpi.com
While early semi-empirical molecular orbital calculations suggested an ion pair pathway for the thermal rearrangement of the trichloroacetimidate of allyl alcohol, experimental results have more consistently supported a concerted mechanism. windows.net More recent and sophisticated DFT studies have been pivotal in understanding more complex catalytic systems. researchgate.net
Computational modeling provides invaluable structural and energetic information about fleeting transition states.
Thermal Rearrangement: Early semi-empirical calculations modeled the chair-like transition state for the -sigmatropic rearrangement, calculating the enthalpy of formation and comparing it to a proposed ion-pair pathway. windows.net
Catalytic Reactions: In the iridium-catalyzed system, DFT calculations were used to model the various isomeric η³-bound π-allyl iridium intermediates. These calculations revealed several nearly isoenergetic structures, supporting the hypothesis that these intermediates can rapidly equilibrate under the reaction conditions, a key feature of the DYKAT mechanism.
Computational modeling is particularly powerful for rationalizing and predicting stereochemistry.
Concerted Reactions: For the thermal rearrangement, the chair-like transition state model successfully explains the predictable transfer of stereochemical information from the starting allylic alcohol to the final allylic amine product. windows.net
Catalytic Asymmetric Reactions: In the iridium-catalyzed allylic fluorination, experimental results showed that using either enantiomer of the starting trichloroacetimidate led to a nearly racemic product when using an achiral catalyst, indicating a loss of stereochemical integrity. DFT calculations provided the explanation: the η³-bound π-allyl iridium intermediates can quickly interconvert through a π-σ-π mechanism. researchgate.net This facile isomerization allows a racemic starting material to be converted into a single enantiomer of the product when a chiral catalyst is used, as the catalyst controls the stereochemistry of the final C-F bond-forming step.
Table 2: Summary of DFT and Computational Findings This interactive table outlines key insights gained from computational analysis of this compound reactions.
| Area of Investigation | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Thermal Rearrangement Pathway | MNDO-PM3 Semi-empirical | Calculated ion pair transition state to be lower in enthalpy than the concerted pathway. | windows.net |
| Iridium-Catalyzed Fluorination | DFT | Supported a Dynamic Kinetic Asymmetric Transformation (DYKAT) mechanism. | researchgate.net |
| Intermediate Equilibration | DFT | Showed several nearly isoenergetic η³-bound π-allyl iridium intermediates, supporting facile π-σ-π isomerization. | |
| Regio-determining Step | DFT | Suggested outer-sphere fluoride (B91410) attack at the more substituted allyl carbon is the regio-determining step. | |
| Ligand Role | DFT | Showed trichloroacetimidate favors bidentate coordination, unlike other leaving groups, facilitating isomerization. |
Applications in the Synthesis of Complex Organic Molecules
Total Synthesis of Natural Products
The construction of natural products often involves the precise installation of functional groups and the formation of complex stereocenters. Allyl 2,2,2-trichloroacetimidate provides a reliable method for introducing allyl groups, which can then be further elaborated into core structural motifs.
The synthesis of alkaloids, a class of naturally occurring compounds with a wide range of physiological activities, frequently employs sophisticated chemical strategies. This compound has proven valuable in this context. For instance, in an approach toward the fused-ring alkaloid Securinine (B1681715), this compound is used to prepare a crucial allyl propargyl ether intermediate. syr.edu This reaction highlights the reagent's utility as an effective alkylating agent for alcohols, even when the substrate contains sensitive functionalities.
Furthermore, the broader class of trichloroacetimidates is instrumental in synthesizing the pyrroloindoline core structure found in many complex alkaloids. nih.govresearchgate.net These reagents act as potent electrophiles in acid-catalyzed alkylation-cyclization processes with tryptamine (B22526) derivatives. nih.gov This method facilitates the direct formation of highly functionalized pyrroloindolines, which are precursors to natural products like physostigmine (B191203) and amauromine. nih.gov The reaction proceeds by activating the trichloroacetimidate (B1259523) with a Lewis acid, followed by alkylation at the C3 position of the indole (B1671886) ring and subsequent cyclization by the tethered amine. nih.gov
| Application | Reagent | Key Transformation | Target Scaffold | Ref. |
| Alkaloid Synthesis | This compound | Allylation of an alcohol | Securinine intermediate | syr.edu |
| Alkaloid Synthesis | Trichloroacetimidates | Alkylation-cyclization of tryptamines | Pyrroloindoline core | nih.govresearchgate.net |
Unnatural amino acids (UAAs) are crucial components in peptidomimetics, protein engineering, and drug discovery. A powerful strategy for their synthesis involves the nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates, a reaction known as the Overman rearrangement. This process converts readily accessible allylic alcohols into allylic amines with high stereocontrol. nih.gov
The reaction begins with the formation of an allylic trichloroacetimidate from an allylic alcohol and trichloroacetonitrile (B146778). This intermediate then undergoes a thermal or metal-catalyzed rearrangement to yield an allylic trichloroacetamide (B1219227). nih.gov This product can be hydrolyzed to furnish the corresponding allylic amine, a versatile precursor for a variety of unnatural amino acids. nih.gov The Overman rearrangement's reliability and stereospecificity make it a cornerstone in the synthesis of UAAs with defined stereochemistry.
| Reaction | Key Intermediate | Key Product | Application | Ref. |
| Overman Rearrangement | Allylic trichloroacetimidate | Allylic amine | Precursor for unnatural amino acids | nih.gov |
The synthesis of complex, polycyclic natural products often requires the strategic formation of ether linkages and cyclic systems. This compound has been applied in the formal synthesis of Laurencin, a marine natural product characterized by its oxocene core. syr.edu While the synthesis of intermediates for the highly complex macrolide Bryostatin has been achieved using the related 4-methoxybenzyl trichloroacetimidate, the allyl variant is specifically noted for its role in constructing components of other intricate scaffolds like Laurencin. syr.edu
Preparation of Biologically Active Compounds and Pharmaceutical Intermediates
Beyond total synthesis, this compound is a key reagent in creating molecules designed to interact with biological systems, such as enzyme inhibitors and probes for studying cellular processes.
The development of selective enzyme inhibitors is a major focus of pharmaceutical research. The trichloroacetimidate methodology has been applied to the synthesis of small molecule inhibitors of Src Homology 2 Domain-Containing Inositol Phosphatase (SHIP), an enzyme implicated in cellular signaling pathways relevant to cancer. syr.edu Research in this area has utilized the reactivity of trichloroacetimidates as alkylating agents to construct the core structures of these inhibitors. syr.edu Specifically, a diversity-oriented strategy employing a C3a-trichloroacetimidate pyrroloindoline has been established to provide rapid access to potential SHIP inhibitors. syr.edu
In the context of Dopamine (B1211576) β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine, various inhibitors have been developed to treat conditions like hypertension and heart failure. nih.govscbt.com These inhibitors, such as Nepicastat and Etamicastat, often feature specific heterocyclic cores. scbt.comwikipedia.org While detailed synthetic routes for all DBH inhibitors are varied, the application of this compound is not prominently documented in the surveyed literature for creating these specific structures. The synthesis of these inhibitors typically involves multi-step sequences tailored to construct their unique molecular frameworks. nih.gov
Understanding the function and regulation of enzymes like Protein Kinase C (PKC) is critical in chemical biology and drug development. To study these enzymes, specialized molecular tools are required. This compound has been employed in the synthesis of fluorinated probes designed for PKC. syr.edu These probes can be used in techniques like ¹⁹F NMR spectroscopy to investigate protein-ligand interactions. The use of the allyl trichloroacetimidate reagent allows for the strategic introduction of an allyl group during the synthesis of these complex fluorinated macrocyclic compounds. syr.edu
Construction of Nitrogen-Containing Stereocenters for Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule is paramount for its biological activity, and the creation of chiral centers, particularly those containing nitrogen, is a central challenge in drug discovery. nih.gov Nitrogen-containing heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals. researchgate.net this compound, through its derivative trichloroacetimidates, provides a strategic pathway to access complex structures bearing nitrogen stereocenters.
A notable application involves the synthesis of pyrroloindoline alkaloids. syr.edu These natural products feature a complex heterocyclic system with a critical C3a stereocenter. syr.edu Synthetic strategies have been developed that utilize the displacement of a C3a-trichloroacetimidate pyrroloindoline with various nucleophiles. syr.edu This method, catalyzed by a Lewis acid, allows for the formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, demonstrating the versatility of the trichloroacetimidate as a leaving group in the construction of these stereochemically rich frameworks. syr.edu The utility of this approach has been showcased in the total synthesis of natural products like arundinine and the formal synthesis of psychotriasine. syr.edu
Research has also demonstrated the successful application of 4-methoxybenzyl trichloroacetimidate in the selective preparation of chiral syn- and anti-diamines, which are valuable building blocks in medicinal chemistry. sigmaaldrich.com The development of efficient methods to create stereogenic nitrogen centers is often complicated by the rapid inversion of the nitrogen atom, which can lead to racemization. nih.gov The use of reagents like trichloroacetimidates helps to overcome these challenges by enabling the formation of stable, stereodefined nitrogen-containing structures. nih.gov
Synthesis of Chiral Allylic Amines and Congeners
Chiral allylic amines are fundamental structural units in a wide array of natural products and pharmaceutical agents. This compound is a key precursor in one of the most effective methods for their asymmetric synthesis: the catalytic rearrangement of allylic trichloroacetimidates. nih.gov This transformation provides a practical route from readily available prochiral allylic alcohols to highly enantioenriched allylic amines and their derivatives. nih.gov
The process typically involves two main steps:
Formation of the Allylic Trichloroacetimidate : An allylic alcohol is reacted with trichloroacetonitrile, often in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form the corresponding allylic trichloroacetimidate. orgsyn.org
sigmaaldrich.comsigmaaldrich.com-Sigmatropic Rearrangement : The allylic trichloroacetimidate intermediate then undergoes a rearrangement to form an allylic trichloroacetamide. windows.net This step can be promoted thermally or, more significantly, by a metal catalyst. orgsyn.orgwindows.net
The development of chiral catalysts has rendered this rearrangement highly enantioselective. For instance, palladium(II) complexes and chiral copper-bis(oxazoline) (COP) catalysts have been effectively employed. nih.govorgsyn.org The COP-Cl catalyst, in particular, facilitates the rearrangement of (E)-allylic trichloroacetimidates to yield transposed allylic trichloroacetamides with high enantiopurity. nih.gov This method is noted for its high functional group tolerance and broad utility. nih.gov The resulting trichloroacetamide group can be easily hydrolyzed under basic conditions to afford the desired primary allylic amine, or it can be converted into other functional groups. orgsyn.org
This methodology has been successfully applied to a broad range of substrates, enabling the regio- and enantioselective construction of branched allylic carbon-heteroatom bonds from racemic, secondary allylic trichloroacetimidates through dynamic kinetic asymmetric substitution reactions. researchgate.net
Chemical and Physical Properties of this compound
Below are tables detailing the key properties of this compound.
Table 1: Identifiers and Chemical Formula
| Identifier | Value |
|---|---|
| IUPAC Name | prop-2-enyl 2,2,2-trichloroethanimidate nih.gov |
| CAS Number | 51479-73-3 nih.govsigmaaldrich.com |
| Molecular Formula | C₅H₆Cl₃NO cymitquimica.comscbt.com |
| Molecular Weight | 202.46 g/mol nih.govcymitquimica.com |
| InChI Key | UJYZRNWTLPBNOR-UHFFFAOYSA-N nih.govsigmaaldrich.com |
| SMILES | ClC(Cl)(Cl)C(=N)OCC=C sigmaaldrich.com |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to almost colorless clear liquid cymitquimica.comtcichemicals.com |
| Boiling Point | 54-70 °C at 7.5-11.25 mmHg sigmaaldrich.comchemdad.com |
| Density | 1.333 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.489 sigmaaldrich.comsigmaaldrich.com |
| Flash Point | 73.9 °C (165.0 °F) - closed cup sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.comsigmaaldrich.com |
Emerging Trends and Future Directions in Allyl 2,2,2 Trichloroacetimidate Research
Development of Novel Catalytic Systems and Methodologies
The transformation of allyl 2,2,2-trichloroacetimidate, most notably in the context of the Overman rearrangement to form allylic amines, has traditionally been initiated thermally or with the aid of acid catalysts. core.ac.uk While effective, these methods can require harsh conditions. The current trend is a significant shift towards the development of more sophisticated and milder catalytic systems, particularly those based on transition metals.
Researchers are actively exploring a variety of catalysts to improve reaction efficiency, selectivity, and functional group tolerance. These include:
Lewis and Brønsted Acids: Simple acid catalysts like boron trifluoride etherate (BF₃·OEt₂) and (±)-camphorsulfonic acid are still employed for their convenience in promoting reactions such as alkylations and rearrangements. core.ac.uksyr.edutcichemicals.com
Transition Metal Catalysts: Palladium(II) and Iridium complexes have emerged as powerful catalysts. core.ac.ukthieme-connect.com They often enable reactions to proceed under much milder conditions and can provide high levels of stereocontrol, which is crucial in the synthesis of complex molecules. windows.net For instance, palladium catalysts have been instrumental in rearrangements leading to chiral amines. windows.net Iridium catalysts are being explored for novel transformations like allylic fluorination.
Promoter-Free Conditions: In a quest for greener and more streamlined synthesis, methodologies that avoid catalysts altogether are being developed. One such approach involves the thermal reaction of diarylmethyl trichloroacetimidates with allyltributylstannane (B1265786), which proceeds without the need for any acid, base, or metal promoter, particularly for electron-rich systems. nih.gov
The development of these systems is not just about finding new metals but also about designing and utilizing advanced ligands that can fine-tune the catalyst's reactivity and selectivity. acs.org This allows for greater control over the chemical transformation.
Overview of Catalytic Systems for this compound Reactions
| Catalyst Type | Specific Example(s) | Application | Reference |
|---|---|---|---|
| Brønsted Acid | (±)-Camphorsulfonic acid | Monosubstitution of anilines | core.ac.uk |
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Alkylation of amine nucleophiles | syr.edu |
| Transition Metal | Palladium(II) complexes | Overman rearrangement, one-pot sequences | thieme-connect.comwindows.net |
| Iridium complexes | Allylic fluorination | ||
| Promoter-Free | Thermal Conditions | Allylation with allyltributylstannane | nih.gov |
Expansion of Substrate Scope and Functional Group Compatibility
A major focus of current research is to broaden the types of molecules that can be successfully modified using this compound. Initially used for the protection of simple alcohols, its application has expanded significantly. sigmaaldrich.comrsc.org
Modern methodologies have demonstrated the reagent's utility with a diverse array of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based variants, showcasing its versatility. syr.edu A key advantage of using this compound, especially in acid-catalyzed alkylations, is its compatibility with molecules containing base-sensitive functional groups, a common challenge in multi-step synthesis. sigmaaldrich.com
Research has successfully applied this chemistry to complex molecular architectures, including:
Carbohydrate derivatives rsc.org
Intermediates for natural product synthesis , such as the fused-ring alkaloid securinine (B1681715) and the marine natural product Laurencin. sigmaaldrich.com
Phosphonic acids , which are hydrolysis products of nerve agents, for detection and analysis. nih.gov
While the reaction is broadly applicable, studies show that yields can be influenced by the electronic properties of the substrate, with electron-rich systems often reacting more efficiently under certain conditions. nih.gov Conversely, methods using Brønsted acid catalysts have been shown to be particularly effective for electron-deficient anilines. core.ac.uk Ongoing research aims to overcome these limitations, further expanding the substrate scope to include more electronically diverse and sterically hindered molecules.
Examples of Substrate Scope Expansion
| Substrate Class | Specific Application | Significance | Reference |
|---|---|---|---|
| Alcohols | Formal synthesis of Laurencin | Application in complex oxocene natural products | sigmaaldrich.com |
| Anilines | Monosubstitution of electron-deficient anilines | Formation of C-N bonds with challenging substrates | core.ac.uk |
| Carboxylic Acids | Protection as allyl esters | Mild protection compatible with other functional groups | tcichemicals.com |
| Diarylmethyl systems | Synthesis of 1,1'-diarylbutyl pharmacophores | Access to common structures in medicinal chemistry | nih.gov |
| Phosphonic Acids | Derivatization for GC-MS analysis | Utility in analytical and forensic chemistry | nih.gov |
Integration with Other Synthetic Transformations (e.g., One-Pot Processes)
A significant trend in modern organic synthesis is the development of one-pot reactions, where multiple chemical transformations occur in the same reaction vessel. This approach improves efficiency, reduces waste, and saves time. This compound is proving to be an excellent component for such processes.
One of the most powerful examples is the combination of the Overman rearrangement with ring-closing metathesis (RCM). thieme-connect.com In this one-pot, two-step process, an allylic alcohol is first converted to the corresponding this compound. This intermediate then undergoes a palladium(II)-catalyzed Overman rearrangement, and without isolation, a ruthenium-based metathesis catalyst (like Grubbs' catalyst) is added. The subsequent RCM reaction efficiently constructs complex nitrogen-containing rings (N-heterocycles), such as azepanes, which are valuable scaffolds in medicinal chemistry. thieme-connect.com
Q & A
Q. What are the primary synthetic applications of allyl 2,2,2-trichloroacetimidate in organic chemistry?
this compound is widely used as an alkylating agent for alcohols, enabling the formation of allyl ethers under mild conditions. It is particularly advantageous in the presence of base-sensitive functional groups, as it avoids the need for strong alkoxide bases required in traditional alkylation methods. Key applications include:
Q. How does this compound compare to other alkylation reagents in protecting alcohol groups?
Unlike conventional methods that require alkoxide intermediates, this compound operates via a protonation-triggered mechanism, generating a reactive oxocarbenium ion. This avoids exposure to strongly basic conditions, making it ideal for substrates with acid-sensitive or base-labile functional groups (e.g., epoxides, esters). The reagent is also compatible with Lewis acid catalysts like BF₃·OEt₂ for regioselective activation .
Q. What are the standard reaction conditions for allyl ether formation using this reagent?
Typical conditions involve:
- Dissolving the alcohol substrate in anhydrous dichloromethane or toluene.
- Adding a catalytic amount of Lewis acid (e.g., BF₃·OEt₂, 0.1–5 mol%).
- Reacting with 1.1–1.5 equivalents of this compound at 0–25°C.
- Monitoring by TLC or NMR until completion (usually 1–12 hours). Yields typically range from 70% to 95%, depending on steric and electronic factors .
Q. What safety precautions are critical when handling this compound?
The compound is moisture-sensitive and decomposes upon prolonged exposure to humidity. Key precautions include:
- Storage at 0–10°C under inert gas (argon/nitrogen).
- Use of dry glassware and anhydrous solvents.
- Personal protective equipment (gloves, goggles) to prevent skin/eye contact (H315, H318 hazards).
- Avoidance of heat sources due to its low flash point (74°C) .
Advanced Research Questions
Q. How can researchers address low yields in glycosylation reactions using trichloroacetimidate donors?
Modest yields in glycosylation (e.g., 17–30% in two-step conversions to trichloroacetimidate donors) often arise from competing side reactions or incomplete activation. Strategies to improve efficiency include:
Q. What mechanistic insights explain the enantioselectivity in iridium-catalyzed allylic fluorination with this reagent?
this compound serves as both a leaving group and a directing group in iridium-catalyzed reactions. The trichloroacetimidate moiety facilitates a dynamic kinetic asymmetric transformation (DYKAT), enabling equilibration of π-allyl iridium intermediates. The chiral (S,S)-ligated iridium complex controls enantioselectivity by stabilizing a single transition state, leading to branched allylic fluorides with >90% ee. Computational studies support a σ/π-interconversion mechanism for intermediate equilibration .
Q. How can regioselectivity challenges be mitigated in alkylation reactions with differentially substituted indoles?
Competing N- versus C-alkylation in indole systems can be controlled by:
- Tuning the electronic properties of the indole (e.g., electron-withdrawing groups at C3 favor C-alkylation).
- Using bulky Lewis acids (e.g., SnCl₄) to sterically direct the reaction.
- Employing low-temperature conditions (−78°C) to kinetically favor the desired pathway.
- Pre-complexation of the indole with a Lewis acid prior to reagent addition .
Q. What are the limitations of this compound in large-scale syntheses?
Key limitations include:
- Sensitivity to moisture, requiring stringent anhydrous conditions.
- High dilution requirements for macrocyclization reactions.
- Competing polymerization of the allyl group under prolonged reaction times.
- Cost and purification challenges due to the reagent’s volatility (bp 74°C/11 mmHg). Alternatives like tert-butyl or benzyl trichloroacetimidates may offer better stability for specific applications .
Q. How does the reagent perform in the synthesis of sterically hindered ethers?
Steric hindrance can reduce reaction rates and yields. Mitigation approaches include:
Q. What analytical techniques are most effective for characterizing allyl ether products?
Key methods include:
- ¹H/¹³C NMR : Diagnostic signals for the allyl group (δ 5.2–5.8 ppm for protons; δ 115–135 ppm for carbons).
- HRMS : To confirm molecular ion peaks and rule out oligomerization.
- IR Spectroscopy : Absence of OH stretches (3400–3600 cm⁻¹) confirms complete alkylation.
- X-ray Crystallography : For unambiguous structural elucidation of crystalline products .
Methodological Considerations
Q. How can researchers optimize the preparation of this compound from trichloroacetonitrile?
The synthesis involves reacting allyl alcohol with trichloroacetonitrile under acidic catalysis:
- Use freshly distilled allyl alcohol to avoid moisture.
- Catalyze with 0.5–1.0 equivalents of HCl gas in anhydrous Et₂O at 0°C.
- Monitor by GC-MS for complete conversion (typically 4–6 hours).
- Purify via vacuum distillation (bp 74°C/11 mmHg) to ≥98% purity.
Note: Excess HCl can lead to decomposition; neutralization with NaHCO₃ is critical post-reaction .
Q. What strategies enhance the stability of trichloroacetimidate donors during glycosylation?
Stabilization methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
